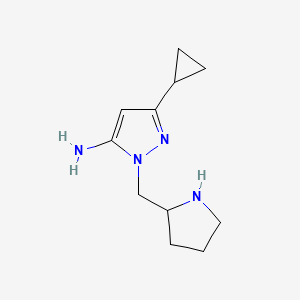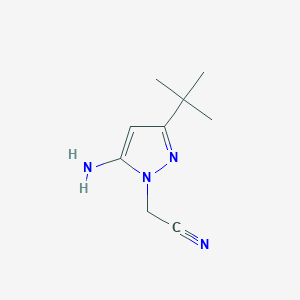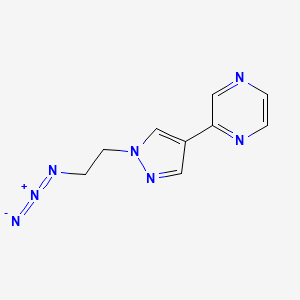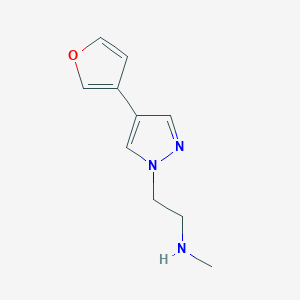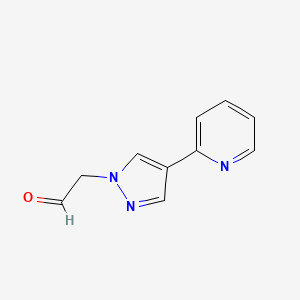
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is C12H12N4 . The InChIKey is NYIFPSCARTZVTG-UHFFFAOYSA-N . The Canonical SMILES is CCC1=CC(=NN1CC#N)C2=CN=CC=C2 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 212.25 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 54.5 Ų . The heavy atom count is 16 . The compound is neutral, with a formal charge of 0 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
One of the primary applications of compounds related to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have been evaluated for their antioxidant activities, with some derivatives showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antitumor Activities
Another significant application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial and antitumor activities. Some of these synthesized compounds have shown notable antibacterial activity against various Gram-positive and Gram-negative bacteria and antifungal activity. Additionally, certain compounds have demonstrated antitumor activity against liver cell lines (El-Borai et al., 2012).
Catalysis and Transfer Hydrogenation
Compounds similar to this compound have been used in catalysis, particularly in asymmetric transfer hydrogenation of ketones. The synthesized complexes of these compounds have been proven to be effective catalysts in the transfer hydrogenation process, showing conversions of 58%-84% within 48 hours under specific conditions (Magubane et al., 2017).
Molecular Docking and Screening
These compounds have also been involved in molecular docking and screening studies. They have been synthesized into novel derivatives, which were subjected to in silico molecular docking screenings targeting specific proteins, showing moderate to good binding energies. Additionally, these compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-11-8-12(15-16(11)7-5-13)10-4-3-6-14-9-10/h3-4,6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIFPSCARTZVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




